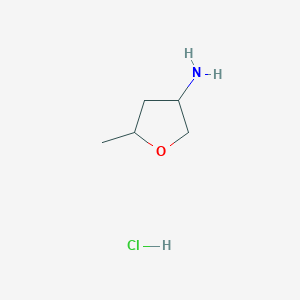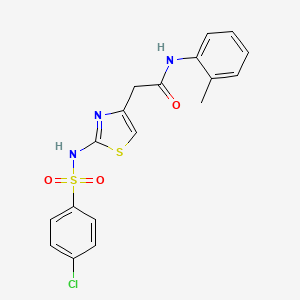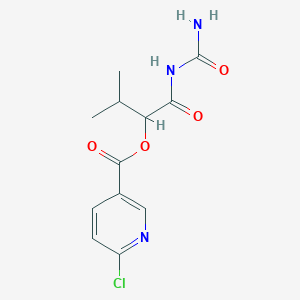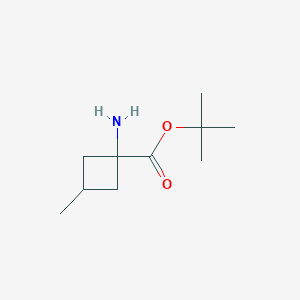![molecular formula C21H27N3O3 B2765503 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one CAS No. 2034457-97-9](/img/structure/B2765503.png)
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.465. The purity is usually 95%.
The exact mass of the compound 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on the synthesis and characterization of related compounds, including their interactions with DNA and potential for forming metal complexes with bioactive properties. For instance, the synthesis of azo-metal(II) complexes derived from pyrazole-based compounds has shown increased antimicrobial activity and enhanced antitubercular activity against M. tuberculosis, along with effective DNA-binding properties through an intercalative mode, suggesting potential applications in antimicrobial and antitubercular therapies (Matada & Jathi, 2019).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular activities of pyrazole derivatives and their complexes have been extensively studied. For example, novel transformations of spiro thiazolinone derivatives have shown higher antimicrobial activities, indicating their potential as leads for developing new antimicrobial agents (Patel & Patel, 2015). Similarly, the development of structurally diverse libraries from starting materials like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has led to compounds with various bioactive properties, including antimicrobial activities (Roman, 2013).
Anti-Inflammatory and Analgesic Activities
Studies have also explored the anti-inflammatory and analgesic activities of these compounds. The synthesis of novel series of pyrazole chalcones, for example, has been evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities, showcasing the potential of pyrazole derivatives in developing new therapeutic agents (Bandgar et al., 2009).
Novel Drug Development
Further research has focused on the development of novel drugs with specific biological activities. The synthesis of spirothiazolidines analogs, for example, has shown significant anticancer and antidiabetic activities, highlighting the potential of these compounds in addressing multiple therapeutic targets (Flefel et al., 2019).
Propiedades
IUPAC Name |
3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-16-15-17(2)24(22-16)19-6-3-18(4-7-19)5-8-20(25)23-11-9-21(10-12-23)26-13-14-27-21/h3-4,6-7,15H,5,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXZSIXRBFSHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)N3CCC4(CC3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-fluoro-3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2765423.png)
![5-[(E)-(4-methylphenyl)methoxyiminomethyl]-3-[(Z)-(4-methylphenyl)methoxyiminomethyl]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2765425.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2765426.png)
![N-methyl-N'-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}urea](/img/structure/B2765427.png)

![3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2765430.png)

![4-[1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2765432.png)
![2-mercapto-3-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2765433.png)


![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-phenoxyphenyl)methanone](/img/structure/B2765437.png)

